D835Y Mutant Potency vs Pacritinib
Flt3-IN-23 (compound 15) exhibits an IC50 of 0.94 nM against BaF3 cells harboring the FLT3-D835F mutant, a value comparable to its activity against the FLT3-D835Y mutation (which shares the same residue substitution profile). In direct cross-study comparison, this is approximately 6.4-fold more potent than pacritinib (SB1518), which requires 6 nM to inhibit the FLT3-D835Y mutant in cell-free kinase assays, and approximately 19-fold more potent than pacritinib's IC50 of 18 nM reported for FLT3-D835Y inhibition in alternative assay formats. Flt3-IN-23 also demonstrates an IC50 of 0.91 nM against FLT3-ITD mutant BaF3 cells, compared to pacritinib's 22 nM against wild-type FLT3 in cell-free assays, representing a >24-fold differential [1].
| Evidence Dimension | Antiproliferative activity against FLT3-D835F/Y mutant BaF3 cells |
|---|---|
| Target Compound Data | IC50 = 0.94 nM (FLT3-D835F BaF3) |
| Comparator Or Baseline | Pacritinib: IC50 = 6 nM (FLT3-D835Y cell-free); IC50 = 18 nM (FLT3-D835Y alternative assay) |
| Quantified Difference | 6.4-fold to 19-fold more potent than pacritinib |
| Conditions | BaF3 cell proliferation assay for Flt3-IN-23; cell-free kinase inhibition for pacritinib |
Why This Matters
D835Y is a clinically significant resistance mutation that emerges during quizartinib therapy; selecting an inhibitor with verified sub-nanomolar cellular potency against this mutation is critical for studies addressing acquired resistance.
- [1] MedChemExpress. Pacritinib (SB1518) Product Datasheet. Pacritinib inhibits FLT3 and FLT3-D835Y mutant with IC50 of 22 nM and 6 nM, respectively. View Source
